Oxirane, 2-butenyl-
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Overview
Description
Oxirane, 2-butenyl- is an organic compound with the molecular formula C6H10O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkene Epoxidation: One common method for synthesizing oxiranes is the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Williamson Ether Synthesis: Another method involves the reaction of an alkoxide with an alkyl halide.
Industrial Production Methods
Industrial production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of Oxirane, 2-butenyl- on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ring-Opening Reactions: Oxirane, 2-butenyl- undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and Reduction: The compound can also undergo oxidation to form diols or reduction to form alkanes, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Catalysts: Tertiary amines, acids, bases.
Major Products
β-Hydroxy Compounds: Formed from ring-opening reactions with nucleophiles.
Diols: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions
Scientific Research Applications
Oxirane, 2-butenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxirane, 2-butenyl- primarily involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of carboxylic acids and tertiary amines, the compound forms β-hydroxypropyl esters through a series of parallel consecutive stages .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 3-butenyl-: Similar in structure but with the oxirane ring located at a different position on the butenyl chain.
Oxirane, butyl-: Another similar compound with a butyl group instead of a butenyl group.
Uniqueness
Oxirane, 2-butenyl- is unique due to its specific structure, which imparts distinct reactivity and properties compared to other oxiranes. Its position on the butenyl chain allows for specific types of ring-opening reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
184880-80-6 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-but-1-enyloxirane |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
IZTBBIXVWBWSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1CO1 |
Origin of Product |
United States |
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